molecular formula C13H12F3N5O2 B2501670 morpholino(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone CAS No. 1396880-93-5

morpholino(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone

Cat. No.: B2501670
CAS No.: 1396880-93-5
M. Wt: 327.267
InChI Key: VOCIMQWDXVFHOO-UHFFFAOYSA-N
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Description

Morpholino(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone is a heterocyclic compound featuring a tetrazole ring (2H-tetrazol-5-yl) substituted with a 4-(trifluoromethyl)phenyl group and a morpholino methanone moiety.

Properties

IUPAC Name

morpholin-4-yl-[2-[4-(trifluoromethyl)phenyl]tetrazol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N5O2/c14-13(15,16)9-1-3-10(4-2-9)21-18-11(17-19-21)12(22)20-5-7-23-8-6-20/h1-4H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOCIMQWDXVFHOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=NN(N=N2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of morpholino(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the cycloaddition reaction between an azide and a nitrile . The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using trifluoromethyl iodide . The final step involves the formation of the morpholine ring through a cyclization reaction with appropriate amine and aldehyde precursors .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Cycloaddition and Tetrazole Ring Functionalization

The tetrazole moiety undergoes [3+2] cycloaddition reactions with alkynes or nitriles. In one study, reaction with sodium azide (NaN₃) and ammonium chloride (NH₄Cl) in DMF at 120°C for 5 hours yielded pyrazole-linked tetrazole derivatives (e.g., 6A ). This reaction proceeds via intermediate nitrile formation, followed by azide cyclization .

Key Data :

ReactantConditionsProduct YieldCharacterization (LCMS/NMR)
Benzonitrile derivativeDMF, 120°C, 5h, NaN₃/NH₄Cl26%m/z: 394.0 [M+H]⁺; δ 3.43 (morpholino protons)

Nucleophilic Substitution at the Morpholino Group

The morpholino carbonyl group participates in nucleophilic acyl substitution. For example, reaction with benzylamine in the presence of coupling agents forms carboxamide derivatives (e.g., 6B ), confirmed by LCMS (m/z: 483.1 [M+H]⁺) . This reactivity is critical for modifying the compound’s pharmacokinetic properties.

Cleavage Reactions Under Basic Conditions

The tetrazole ring undergoes regioselective cleavage when treated with thiocyanate (SCN⁻) or selenocyanate (SeCN⁻) in acetone. Kinetic studies show second-order rate constants:

Reactantk₂ (M⁻¹s⁻¹) with [1a]PF₆k₂ (M⁻¹s⁻¹) with [1b]PF₆
K[SCN]598
[Bu₄N][SeCN]4.31.1

This reactivity aligns with tetrazines’ tendency to release N₂ gas under nucleophilic attack .

Multi-Component Reactions (MCRs)

The compound serves as a precursor in Ugi-type MCRs. For instance, reaction with aldehydes, amines, and isocyanides in methanol generates tetrazolo-peptide hybrids. A representative example includes the synthesis of 114 via sequential Ugi reactions, achieving yields of 45–82% after trifluoroacetic acid cleavage .

Stability and Degradation Pathways

Scientific Research Applications

Chemistry

Morpholino(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone serves as a versatile building block in organic synthesis. Its unique structure allows for the development of more complex molecules, facilitating advancements in synthetic methodologies.

ApplicationDescription
Synthesis of Complex MoleculesUsed as a precursor for synthesizing various organic compounds.
Reaction MechanismsInvestigated for its reactivity in various chemical environments.

Biology

In biological research, this compound has been studied for its potential as a biochemical probe. The incorporation of the morpholino structure allows it to interact with nucleic acids, making it useful in gene regulation studies.

ApplicationDescription
Gene RegulationActs as an antisense agent to inhibit gene expression by binding to mRNA.
Enzyme Activity StudiesExplored for its ability to modulate enzyme activities, potentially leading to therapeutic applications.

Medicine

The pharmacological properties of this compound are under investigation for potential therapeutic applications, including:

  • Anticonvulsant Activity: The tetrazole ring structure is often linked to anticonvulsant effects.
  • Anti-inflammatory Properties: The compound may exhibit anti-inflammatory activity, which is valuable in treating various conditions.
Therapeutic AreaPotential Benefits
NeurologyPossible treatment for seizure disorders.
InflammationMay reduce inflammation-related symptoms.

Industry

In industrial applications, this compound is being explored for the development of new materials with specific properties.

ApplicationDescription
Material ScienceDevelopment of polymers and coatings with enhanced properties.
Chemical ManufacturingUtilized as an intermediate in the synthesis of specialty chemicals.

Case Studies and Research Findings

Recent studies have highlighted the diverse applications of this compound:

  • Antiviral Research: Morpholino compounds have shown effectiveness against viral pathogens, including Ebola virus, by inhibiting viral replication through mRNA binding.
  • Enzyme Inhibition Studies: Research has demonstrated that compounds similar to this compound can inhibit specific enzymes involved in disease pathways, suggesting potential therapeutic roles.
  • Material Development: Investigations into the use of this compound in creating advanced materials have shown promise in enhancing the durability and functionality of coatings used in various industrial applications.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Structure Molecular Weight Key Features Biological/Physical Properties References
Target Compound : Morpholino(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone Tetrazole ring with trifluoromethylphenyl and morpholino methanone ~347.3 (estimated) - Tetrazole (4N) ring
- Trifluoromethyl group
- Morpholino group
Likely high polarity; potential bioactivity in inflammation or kinase inhibition (inferred from analogs)
{5-Methyl-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-1,2,3-triazol-4-yl}(morpholino)methanone Triazole ring linked to quinoline and morpholino 405.3 - Triazole (3N) ring
- Trifluoromethylquinoline
- Morpholino group
Crystalline structure with intermolecular H-bonding (C–H···F, C–H···O); planar conformation except for fluorophenyl groups
(5-(2-Chloro-5-(trifluoromethyl)phenyl)-1-methyl-1H-pyrrol-2-yl)(morpholino)methanone Pyrrole ring with chloro/trifluoromethylphenyl and morpholino 372.8 - Pyrrole ring
- Chloro and trifluoromethyl substituents
- Morpholino group
Discontinued commercial product; Smiles: Cn1c(C(=O)N2CCOCC2)ccc1-c1cc(C(F)(F)F)ccc1Cl
(2,6-Dimethylmorpholino)(4-phenyl-1,2,3-thiadiazol-5-yl)methanone Thiadiazole ring with phenyl and dimethylmorpholino 303.4 - Thiadiazole (2N, 1S) ring
- 2,6-Dimethylmorpholino
- Phenyl group
CAS 477847-65-7; potential use in agrochemicals or as enzyme inhibitors due to sulfur content
(1-Methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl)(morpholino)methanone Thienopyrazole with trifluoromethyl and morpholino ~358.3 (estimated) - Thienopyrazole fused ring
- Trifluoromethyl group
- Morpholino group
Discontinued; likely explored for antimicrobial or anticancer activity

Structural Analysis

  • Heterocyclic Core: The tetrazole ring in the target compound (4N atoms) offers higher polarity and metabolic stability compared to triazole (3N, ) or thiadiazole (2N + 1S, ). Tetrazoles are often used as bioisosteres for carboxylates due to similar pKa values. Pyrrole () and thienopyrazole () analogs exhibit fused or substituted aromatic systems, which may enhance π-π stacking interactions in biological targets.
  • Substituent Effects :

    • The trifluoromethyl group in all compounds improves lipophilicity and resistance to oxidative metabolism. Its electron-withdrawing nature also stabilizes adjacent rings.
    • Chloro substituents (e.g., ) increase molecular weight and may enhance binding affinity to hydrophobic pockets.
  • Morpholino Modifications: Standard morpholino groups enhance solubility via H-bonding (e.g., ).

Biological Activity

Morpholino(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone is a complex organic compound notable for its unique structural features, including a morpholino ring, a trifluoromethyl-substituted phenyl group, and a tetrazole moiety. These components contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Morpholino Ring : A six-membered ring containing nitrogen and oxygen, known for stability and utility in drug design.
  • Trifluoromethyl Group : Enhances lipophilicity and metabolic stability, which can improve bioavailability.
  • Tetrazole Moiety : Often used in drug design due to its bioisosteric properties, mimicking carboxylic acids to enhance pharmacokinetics.

Anticonvulsant Properties

The tetrazole ring is associated with anticonvulsant activity. Compounds with similar structures have demonstrated effectiveness in inhibiting seizures, suggesting that this compound may exhibit similar properties. Research indicates that such compounds can modulate neurotransmitter systems, providing a mechanism for their anticonvulsant effects.

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent stems from the morpholino structure's ability to inhibit enzymes like cyclooxygenase (COX). This inhibition leads to decreased production of pro-inflammatory mediators such as prostaglandins. Preliminary studies suggest that derivatives of morpholino compounds can significantly reduce inflammation in various models.

Gene Regulation

Morpholino compounds are recognized for their role in gene regulation through antisense mechanisms. They bind to mRNA, preventing translation and thereby inhibiting gene expression. This property has shown promise against viral infections, including the Ebola virus, highlighting the therapeutic potential of this compound in antiviral strategies .

Synthesis and Evaluation

Research has focused on synthesizing this compound via various methods, including coupling reactions between morpholine derivatives and tetrazole precursors. The synthesis typically employs reagents like dicyclohexylcarbodiimide (DCC) under controlled conditions to optimize yield and purity.

Mechanistic Studies

Studies exploring the interaction of this compound with biological targets have utilized techniques such as molecular docking and binding affinity assays. These studies aim to elucidate the mechanisms underlying its biological activities, particularly its interaction with nucleic acids or proteins involved in disease processes.

Data Tables

Biological Activity Mechanism References
AnticonvulsantModulation of neurotransmitter systems
Anti-inflammatoryInhibition of COX enzymes
Gene regulationAntisense mRNA binding

Q & A

How can the synthesis of morpholino(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone be optimized to improve yield and purity?

Answer:
Optimization involves multi-step protocols with controlled reaction parameters. Key steps include:

  • Catalyst selection : Use palladium or copper catalysts for coupling reactions involving trifluoromethylphenyl groups .
  • Temperature control : Maintain reflux conditions (e.g., ethanol at 78°C) for cyclization steps to ensure tetrazole ring formation .
  • Purification : Employ column chromatography followed by recrystallization from DMF/ethanol mixtures to isolate high-purity crystals .
  • Analytical monitoring : Track intermediates via HPLC and confirm final product integrity using 1H^{1}\text{H}/13C^{13}\text{C} NMR .

What advanced techniques are recommended for structural elucidation of this compound?

Answer:

  • Single-crystal X-ray diffraction : Resolve bond angles and torsional conformations of the tetrazole and morpholine moieties .
  • Solid-state NMR : Analyze crystal packing and hydrogen-bonding networks (e.g., N–H⋯O interactions) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula accuracy, particularly for fluorine and nitrogen content .

How do researchers evaluate its biological activity in antimicrobial or anticancer studies?

Answer:

  • In vitro assays : Test against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, with IC50_{50} values compared to reference drugs .
  • Enzyme inhibition : Screen for kinase or protease inhibition via fluorometric assays, focusing on the tetrazole group’s chelation potential .
  • Antimicrobial profiling : Use agar diffusion against Gram-positive/negative bacteria, noting enhanced activity from the trifluoromethyl group’s hydrophobicity .

What computational strategies are used to predict its binding affinity to target receptors?

Answer:

  • Molecular docking : Simulate interactions with enzymes (e.g., COX-2 or EGFR) using AutoDock Vina, emphasizing the tetrazole’s role in hydrogen bonding .
  • DFT calculations : Optimize geometry at the B3LYP/6-311G** level to study electronic effects of the trifluoromethyl group on charge distribution .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize derivatives for synthesis .

How can structure-activity relationship (SAR) studies guide the modification of this compound?

Answer:

  • Substituent variation : Replace the trifluoromethyl group with chloro or nitro groups to modulate electron-withdrawing effects .
  • Morpholine ring modification : Introduce piperazine or thiomorpholine to alter solubility and bioavailability .
  • Tetrazole substitution : Explore 1H- vs. 2H-tetrazole isomers to evaluate steric effects on target binding .

How should researchers resolve contradictions in reported biological activity data?

Answer:

  • Standardize assays : Use identical cell lines (e.g., ATCC-certified HepG2) and protocols to minimize variability .
  • Control for impurities : Validate compound purity (>95% via HPLC) to exclude confounding effects from synthetic byproducts .
  • Meta-analysis : Cross-reference datasets from orthogonal assays (e.g., enzymatic vs. cell-based) to confirm mechanism consistency .

What methodologies are critical for quantifying this compound in complex matrices?

Answer:

  • LC-MS/MS : Employ a C18 column with ESI+ ionization for trace quantification in plasma, achieving LODs <1 ng/mL .
  • Isotope dilution : Use deuterated analogs (e.g., CD3_3-morpholine) as internal standards to correct for matrix effects .

How is in vitro toxicity assessed during preclinical development?

Answer:

  • Hepatotoxicity screening : Measure ALT/AST release in HepaRG cells after 48-hour exposure .
  • hERG inhibition : Patch-clamp assays to evaluate cardiac risk, noting morpholine’s potential for off-target ion channel effects .

What techniques determine solubility and crystallinity for formulation studies?

Answer:

  • PXRD : Compare amorphous vs. crystalline forms, with preferred polymorphs identified via Rietveld refinement .
  • Dynamic vapor sorption (DVS) : Assess hygroscopicity, critical for stability in solid dosage forms .

How do researchers evaluate thermal and photochemical stability?

Answer:

  • TGA/DSC : Monitor decomposition temperatures (>200°C indicates suitability for high-temperature processing) .
  • Forced degradation : Expose to UV light (ICH Q1B guidelines) and analyze degradants via LC-MS to identify labile groups (e.g., tetrazole ring oxidation) .

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